dimethyl 5-(2-methylphenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate
Description
Dimethyl 5-(2-methylphenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate (hereafter referred to as Compound A) is a spirocyclic compound featuring a fused furan-indene core with two dicarboxylate ester groups and a 2-methylphenyl substituent. Its synthesis involves the acid-catalyzed cyclization of indeno[1,2-b]pyrrole-2,3-dicarboxylate derivatives. For instance, heating the precursor 1a with concentrated sulfuric acid in acetic acid yields Compound A via γ-lactonization and spirocyclization .
Properties
IUPAC Name |
dimethyl 2-(2-methylphenyl)-1',3'-dioxospiro[2H-furan-5,2'-indene]-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7/c1-12-8-4-5-9-13(12)18-16(21(26)28-2)17(22(27)29-3)23(30-18)19(24)14-10-6-7-11-15(14)20(23)25/h4-11,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZLIYLKFPWZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(C3(O2)C(=O)C4=CC=CC=C4C3=O)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 5-(2-methylphenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHO
- Molecular Weight : 316.32 g/mol
This compound features a spirocyclic structure that contributes to its unique chemical properties and biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via caspase activation |
| HCT-116 (Colon Cancer) | 10.38 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 12.45 | Inhibition of proliferation |
These findings suggest that the compound may act as a potent anticancer agent by inducing apoptosis and inhibiting cell proliferation in a dose-dependent manner.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Apoptosis Induction : Flow cytometry analyses have shown an increase in apoptotic cells when treated with the compound, indicating its potential to trigger programmed cell death.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines, which is crucial for preventing cancer cell proliferation.
- Caspase Activation : Increased levels of activated caspases have been noted, which are essential for executing apoptosis.
Study 1: Efficacy Against Breast Cancer
In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against MCF-7 breast cancer cells. The compound exhibited significant cytotoxicity with an IC value of 15.63 µM. Mechanistic studies revealed that the compound increased p53 expression levels and induced caspase-3 cleavage, leading to apoptosis .
Study 2: Activity in Lung Cancer Models
Another study focused on the activity of this compound against A549 lung cancer cells. The results indicated an IC value of 12.45 µM and demonstrated that treatment led to a notable reduction in cell viability. The researchers suggested that the compound's ability to inhibit proliferation could be attributed to its interaction with specific cellular pathways involved in tumor growth .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Compound A with Selected Analogues
Key Observations :
- Core Diversity : While Compound A and derivatives share the spiro[furan-indene] core, analogues like and 4 utilize dioxolane or pyrazole rings, altering electronic properties and steric bulk.
- Substituent Effects : The 2-methylphenyl group in Compound A provides steric hindrance compared to the 2-hydroxyphenyl group in , which introduces hydrogen-bonding capability.
Physicochemical Properties
Table 2: Spectroscopic and Physical Data
Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
